molecular formula C11H17BN2O2 B1520218 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1195995-72-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1520218
CAS No.: 1195995-72-2
M. Wt: 220.08 g/mol
InChI Key: DCYKWKYBNWRLLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of a palladium catalyst for borylation at the benzylic C-H bond of alkylbenzenes . This forms pinacol benzyl boronate . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular structure of this compound has been studied using crystallographic analysis and DFT optimized structure calculation . The results show that all bond lengths and bond angles are within the normal range .


Chemical Reactions Analysis

This compound can be used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .


Physical and Chemical Properties Analysis

The physical state of this compound at 20 degrees Celsius is solid . It has a melting point of 166.0 to 170.0 degrees Celsius . It is insoluble in water but soluble in hot methanol .

Scientific Research Applications

Synthesis and Structural Studies

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine and related compounds have been extensively studied in the context of synthesis and structural analysis. These compounds, often used as intermediates in chemical syntheses, are characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction. Studies include conformational analysis through Density Functional Theory (DFT) and investigations into molecular structures and physicochemical properties (Huang et al., 2021), (Huang et al., 2021).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of this compound are synthesized for potential therapeutic applications. The creation of these compounds involves palladium-catalyzed reactions, demonstrating their significance in active pharmaceutical ingredient (API) synthesis. Their roles in drug discovery and development are crucial, especially in the synthesis of compounds showing promise in the treatment of various diseases (Sanghavi et al., 2022).

Materials Science and Polymer Chemistry

This chemical is also relevant in materials science, particularly in the synthesis of polymers and copolymers with specific properties. For instance, its derivatives are utilized in the creation of deeply colored polymers with significant molecular weights and solubility in common organic solvents. These polymers find applications in various technological and industrial contexts due to their unique physical and chemical properties (Welterlich et al., 2012).

Analytical Chemistry

In analytical chemistry, compounds derived from this compound are used in the development of sensitive probes for detecting substances like hydrogen peroxide. These probes, based on boron esters, are essential in applications such as explosive detection and environmental monitoring. The quick response and high sensitivity of these probes make them valuable tools in analytical methodologies (Fu et al., 2016).

Energy Storage and Electrochemistry

Research in energy storage and electrochemistry has also incorporated derivatives of this compound. Studies focus on its use in organic liquid electrolyte-based fluoride shuttle batteries, demonstrating the versatility of boron-based anion acceptors in enhancing battery performance. This research is pivotal in advancing energy storage technologies and developing more efficient and sustainable battery systems (Kucuk & Abe, 2020).

Safety and Hazards

This compound is classified as Aquatic Chronic 4 according to its hazard classifications . It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

This compound has potential applications in the synthesis of intermediates for generating conjugated copolymers . It can also be used to prepare fluorenylborolane , which suggests potential future directions in the field of polymer chemistry.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYKWKYBNWRLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671294
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195995-72-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyridine-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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